molecular formula C9H5FN4 B13009945 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B13009945
M. Wt: 188.16 g/mol
InChI Key: QJYLKBVKOQECJB-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with suitable partners.

    Reduction Reactions: The carbonitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

    Cycloaddition: Reagents like azides or alkynes can be used under thermal or catalytic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products

    Substitution: Products include halogenated or nitrated derivatives.

    Cycloaddition: Products include various triazole derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-1,2,3-triazole-5-carbonitrile
  • 5-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
  • 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Uniqueness

5-(3-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

5-(3-fluorophenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C9H5FN4/c10-7-3-1-2-6(4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)

InChI Key

QJYLKBVKOQECJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN=C2C#N

Origin of Product

United States

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